N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide
Description
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a 3-nitrophenoxy substituent at the 4-position of the pyridine ring and a methyl group on the carboxamide nitrogen.
Properties
CAS No. |
827029-02-7 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(5-6-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17) |
InChI Key |
IXAHAIKWPQDMHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach to N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide typically involves:
- Conversion of pyridine-2-carboxylic acid derivatives to their corresponding acyl chlorides.
- Nucleophilic substitution with an appropriate amine to form the carboxamide.
- Introduction of the 3-nitrophenoxy substituent via nucleophilic aromatic substitution or coupling reactions.
This strategy is supported by the preparation of related pyridine-2-carboxamide derivatives where acyl chlorides serve as key intermediates for amide bond formation under inert conditions.
Preparation of Pyridine-2-Carboxylic Acid Acyl Chloride
A common preparatory step involves converting 6-(methoxycarbonyl)pyridine-2-carboxylic acid or similar pyridine-2-carboxylic acid derivatives into the corresponding acyl chloride using thionyl chloride in an inert atmosphere with catalytic amounts of dimethylformamide. The reaction is typically refluxed in dichloromethane for about one hour. After completion, solvents are removed under reduced pressure, and the acyl chloride is redissolved for subsequent reactions.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Starting material |
| 2 | Thionyl chloride, catalytic dimethylformamide (DMF) | Reflux in dichloromethane under nitrogen, 1 hour |
| 3 | Removal of solvent by rotary evaporation | Vacuum desiccation to remove residual solvent |
Amide Bond Formation with Aminopyridine Derivatives
The acyl chloride intermediate is then reacted with an amine, such as 2-amino-3-methyl pyridine or related aminopyridines, in the presence of a base like triethylamine. This reaction is typically carried out under reflux for 24 hours to ensure complete conversion. The workup involves solvent removal, washing with sodium bicarbonate to remove unreacted amines, drying over magnesium sulfate, and purification by column chromatography using silica gel with an ethyl acetate/dichloromethane eluent system.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Acyl chloride intermediate | Prepared as above |
| 2 | Aminopyridine derivative (e.g., 2-amino-3-methyl pyridine) | Nucleophile for amide bond formation |
| 3 | Triethylamine | Base to neutralize HCl formed |
| 4 | Reflux in dichloromethane for 24 hours | Reaction conditions |
| 5 | Workup: washing, drying, and column chromatography | Purification step |
Yields for these reactions are generally moderate to good, ranging from approximately 70% to 88% depending on the specific aminopyridine used.
Introduction of the 3-Nitrophenoxy Group
The 3-nitrophenoxy substituent is introduced by nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring or by coupling reactions involving 4-aminophenol derivatives. For example, reaction of a carboxamide intermediate with 4-aminophenol in the presence of a strong base such as potassium tert-butoxide in an anhydrous polar aprotic solvent like dimethylformamide can yield the phenoxy-substituted product. The reaction is typically conducted at elevated temperatures (40–110°C) for several hours (1–12 hours), followed by aqueous workup and organic solvent extraction.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Carboxamide intermediate | Precursor to substitution |
| 2 | 4-Aminophenol | Nucleophile for phenoxy group introduction |
| 3 | Potassium tert-butoxide | Strong base |
| 4 | Anhydrous dimethylformamide (DMF) | Solvent |
| 5 | Temperature: 40–110°C, 1–12 hours | Reaction conditions |
| 6 | Workup: washing, extraction, drying | Isolation of product |
Alternative methods include reactions in the presence of water and phase transfer catalysts to facilitate the substitution under milder conditions.
Summary Table of Preparation Steps
| Step Number | Reaction Stage | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Acyl chloride formation | Thionyl chloride, DMF catalyst, reflux in dichloromethane, inert atmosphere | Formation of pyridine-2-carboxylic acid acyl chloride | High (not specified) |
| 2 | Amide bond formation | Aminopyridine, triethylamine, reflux 24 h | N-Methyl pyridine-2-carboxamide intermediate | 70–88% |
| 3 | Phenoxy group introduction | 4-Aminophenol, potassium tert-butoxide, DMF, 40–110°C, 1–12 h | This compound | Moderate to good (not specified) |
| 4 | Purification | Column chromatography or crystallization | Pure final compound | — |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-4-(3-aminophenoxy)pyridine-2-carboxamide, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
The following analysis compares N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide to structurally related carboxamide derivatives, focusing on molecular features, synthesis methods, and key properties.
Structural Analogues from Thieno[2,3-b]pyridine-2-carboxamide Series
Several thieno[2,3-b]pyridine-2-carboxamide derivatives (e.g., compounds 7b–7h and 71) share the carboxamide functional group but differ in core heterocyclic systems and substituents. Key distinctions include:
Notes:
- *Molecular weight calculated based on formula C₁₃H₁₁N₃O₄.
Key Differences :
- Core Heterocycle: The target compound uses a pyridine ring, whereas analogs 7b–7h and 71 feature a fused thienopyridine system. The thienopyridine core enhances π-conjugation and may improve thermal stability (decomposition >300°C ), whereas the pyridine core in the target compound likely reduces steric bulk.
- Substituents: The 3-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, contrasting with the cyano, ethoxy, and phenyl groups in analogs. This may alter solubility and reactivity in cross-coupling reactions.
- Synthesis: Thienopyridine derivatives are synthesized via multi-step routes involving cyclocondensation and carboxamide functionalization , whereas pyridine-based analogs like the target compound might employ nucleophilic aromatic substitution for nitrophenoxy introduction.
Boronic Ester-Containing Pyridine Carboxamide
The compound N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide () shares the pyridine-carboxamide backbone but substitutes the 4-position with a boronic ester group:
Key Insights :
- Functional Group Impact : The boronic ester in the analog enables participation in cross-coupling reactions, whereas the nitro group in the target compound may favor electrophilic substitution or reduction reactions.
- Stability : Boronic esters are moisture-sensitive, whereas nitro groups are thermally stable but may pose explosion risks under extreme conditions.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide?
The synthesis typically involves coupling a pyridine-2-carboxylic acid derivative with a nitro-substituted phenol. A general approach includes:
Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or triphenylphosphite to form an active intermediate (e.g., acyl chloride or mixed anhydride) .
Nucleophilic substitution : React the activated intermediate with 3-nitrophenol under basic conditions (e.g., K₂CO₃) to introduce the phenoxy group.
Methylation : Introduce the N-methyl group via reductive alkylation or using methyl iodide in the presence of a base (e.g., NaH) .
Key optimization parameters include solvent choice (DMF or dichloromethane), temperature (40–80°C), and reaction time (12–24 hours). Post-synthesis purification often employs column chromatography or recrystallization .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic proton environment, methyl group integration, and carboxamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 302.08) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, particularly useful for verifying regioselectivity in the phenoxy substitution .
Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in substitution reactions?
The nitro group at the 3-position of the phenoxy moiety:
- Enhances electrophilicity : Stabilizes transition states in nucleophilic aromatic substitution (SNAr) via resonance and inductive effects, facilitating reactions with amines or thiols .
- Directs regioselectivity : The meta-nitro group reduces electron density at the para-position, making ortho/para substitution less favorable compared to meta-substituted analogs .
- Impacts redox properties : The nitro group can undergo reduction to an amine under catalytic hydrogenation (e.g., H₂/Pd-C), altering biological activity .
Advanced: How can researchers address contradictory biological activity data across studies?
Contradictions may arise from:
- Dose-dependent effects : Perform dose-response assays (e.g., IC₅₀ curves) to identify optimal activity windows .
- Target specificity : Use knock-out cell lines or competitive binding assays to validate interactions with proposed targets (e.g., kinases or GPCRs) .
- Solubility artifacts : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) and confirm activity via orthogonal methods (e.g., SPR vs. cellular assays) .
Comparative studies with structurally similar analogs (e.g., halogen or methoxy derivatives) can isolate structural determinants of activity .
Basic: What are the key physicochemical properties relevant to experimental design?
Advanced: How can computational modeling predict target interactions?
- Molecular Docking : Simulate binding poses with targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide and π-π stacking with the nitroaromatic group .
- Molecular Dynamics (MD) : Assess binding stability over time (50–100 ns simulations) to evaluate conformational changes .
- QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy) with activity trends to guide derivative design .
Basic: What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Incompatibilities : Avoid strong acids/bases (risk of nitro group reduction/oxidation) and oxidizing agents .
- Waste Disposal : Incinerate in a certified hazardous waste facility .
Advanced: What challenges arise in optimizing synthetic yield, and how are they mitigated?
- Low Coupling Efficiency : Optimize stoichiometry (1:1.2 ratio of acid to phenol) and use coupling agents like HATU .
- Byproduct Formation : Monitor reaction progress via TLC and employ gradient column chromatography for purification .
- N-Methylation Selectivity : Use methyl iodide in anhydrous DMF with NaH as a base to minimize over-alkylation .
Reaction scalability can be improved via microwave-assisted synthesis (30–60 minutes vs. 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
